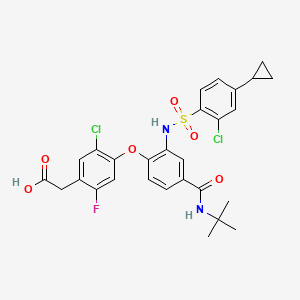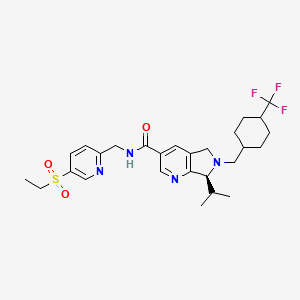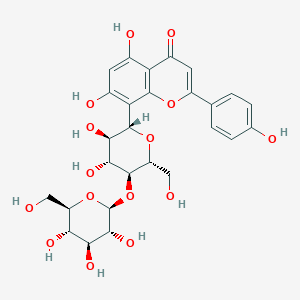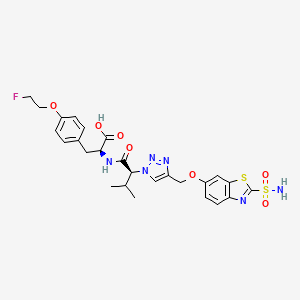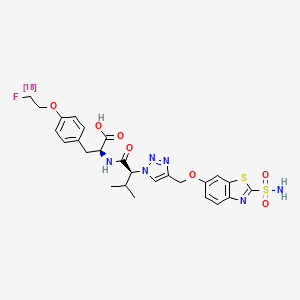
VU0467485
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
作用機序
VU0467485は、ムスカリン性アセチルコリン受容体4におけるアセチルコリンの活性を増強することによってその効果を発揮します。この化合物は、受容体のアロステリック部位に結合し、受容体のアセチルコリンに対する応答を強化します。 この調節は、受容体活性の増加につながり、統合失調症などの状態において治療効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
VU0152100: ムスカリン性アセチルコリン受容体4のもう1つの正のアロステリックモジュレーター。
VU0357017: ムスカリン性アセチルコリン受容体4に対して同様の選択性と効力を有する化合物。
独自性
This compoundは、他のムスカリン性受容体(M1、M2、M3、M5)よりもムスカリン性アセチルコリン受容体4に対して高い選択性を示すため、際立っています。 この選択性は、標的外効果の可能性を低減するため、治療開発のためのより望ましい候補となっています .
生化学分析
Biochemical Properties
VU0467485 interacts with the M4 receptor, a type of muscarinic acetylcholine receptor. The interaction between this compound and the M4 receptor is a key part of its biochemical activity . The nature of this interaction is allosteric, meaning that this compound binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where the natural ligand acetylcholine binds .
Cellular Effects
In cellular processes, this compound influences cell function by modulating the activity of the M4 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the specific cellular context, including the type of cell and its physiological state .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the M4 receptor and enhancing its response to acetylcholine . This binding interaction is allosteric, meaning that this compound binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where acetylcholine binds . This allosteric modulation can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
準備方法
合成経路と反応条件
VU0467485の合成には、いくつかの重要なステップが含まれます。 主要な合成経路の1つは、5-アミノ-3,4-ジメチルチエノ[2,3-c]ピリダジン-6-カルボン酸とHATU(1.2当量)とN,N-ジイソプロピルエチルアミン(3.0当量)を、ジクロロメタンとジメチルホルムアミド(7:1; 0.2M)の混合物中で室温で反応させることを含みます .
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に不活性雰囲気下で標準的な化学技術に従います。 抽出、洗浄、クロマトグラフィーに使用される溶媒は、高速液体クロマトグラフィーグレードです .
化学反応の分析
反応の種類
VU0467485は、その官能基のために主に置換反応を起こします。 この化合物の構造は、求核置換反応や求電子置換反応など、さまざまな化学反応に参加することを可能にします .
一般的な試薬と条件
This compoundの合成と反応に使用される一般的な試薬には、HATU、N,N-ジイソプロピルエチルアミン、ジクロロメタン、ジメチルホルムアミドがあります。 これらの試薬は、制御された条件下で所望の生成物の形成を促進します .
形成される主要な生成物
This compoundの合成から形成される主要な生成物は、最終的な化合物自体であり、これはムスカリン性アセチルコリン受容体4の強力なモジュレーターです。 生成物の純度と収率は通常高く、科学研究における有効性を保証しています .
科学研究への応用
類似化合物との比較
Similar Compounds
VU0152100: Another positive allosteric modulator of the muscarinic acetylcholine receptor 4.
VU0357017: A compound with similar selectivity and potency for the muscarinic acetylcholine receptor 4.
Uniqueness
VU0467485 stands out due to its high selectivity for the muscarinic acetylcholine receptor 4 over other muscarinic receptors (M1, M2, M3, M5). This selectivity reduces the likelihood of off-target effects, making it a more desirable candidate for therapeutic development .
特性
IUPAC Name |
5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHDIWHQGVWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does VU0467485 interact with its target and what are the downstream effects?
A: this compound acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) [, ]. This means that it binds to a site on the M4 receptor distinct from the acetylcholine binding site and enhances the effects of acetylcholine when it binds to the receptor. While the precise downstream effects are still under investigation, M4 receptor modulation is believed to play a role in modulating dopamine release, which is implicated in the pathophysiology of schizophrenia [].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A: While specific SAR data for this compound is not presented in the provided abstracts, the research mentions that a series of structurally related compounds were synthesized and evaluated for their M4 PAM potency []. This suggests that modifications to the chemical structure of this compound can impact its activity and selectivity for the M4 receptor. Further research on the SAR of this compound is crucial for optimizing its therapeutic potential.
Q3: Have any radiolabeled versions of this compound been developed and what are their potential applications?
A: Yes, researchers have successfully synthesized [¹¹C]-labeled this compound and its analogs []. These radiolabeled versions are intended for use as positron emission tomography (PET) ligands to image M4 receptors in the brain []. This imaging technique could be valuable for studying M4 receptor distribution and occupancy in preclinical models and potentially in human subjects.
Q4: What are the next steps in the research and development of this compound?
A4: While this compound shows potential as a treatment for schizophrenia, further research is necessary. This includes:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
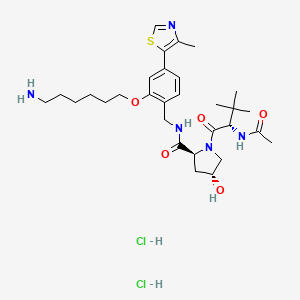
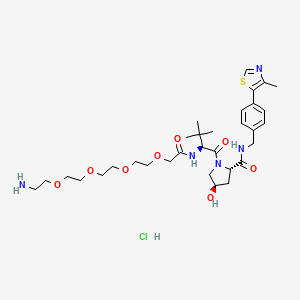


![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)
